(+)-Lupanine

nAChR Receptor selectivity Quinolizidine alkaloid

(+)-Lupanine (CAS 550-90-3), also designated D-Lupanine or 2-Oxosparteine, is a naturally occurring tetracyclic quinolizidine alkaloid and the ketonic derivative of sparteine. It is the predominant alkaloid constituent in seeds of Lupinus albus and related Lupinus species, typically representing 50–70% of total seed alkaloids.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 550-90-3
Cat. No. B156748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lupanine
CAS550-90-3
Synonymsalpha-isolupanine
lupanine
lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4=O
InChIInChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
InChIKeyJYIJIIVLEOETIQ-XDQVBPFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

(+)-Lupanine (CAS 550-90-3) Quinolizidine Alkaloid for nAChR Research and Metabolic Studies


(+)-Lupanine (CAS 550-90-3), also designated D-Lupanine or 2-Oxosparteine, is a naturally occurring tetracyclic quinolizidine alkaloid and the ketonic derivative of sparteine . It is the predominant alkaloid constituent in seeds of Lupinus albus and related Lupinus species, typically representing 50–70% of total seed alkaloids [1]. The compound exhibits ganglioplegic activity and demonstrates selective binding affinity for nicotinic acetylcholine receptors (nAChR) with a Ki of 500 nM, while showing very weak affinity for muscarinic receptors (Ki = 11,000 nM) .

Why (+)-Lupanine Cannot Be Interchanged with Sparteine or Other Quinolizidine Alkaloids


Quinolizidine alkaloids within the lupin family exhibit structurally similar tetracyclic backbones yet display marked divergence in receptor pharmacology, toxicological profiles, enantioselective metabolism, and functional activity . Sparteine, the non-oxidized analog, differs substantially from (+)-Lupanine in acute toxicity (LD50), sodium channel inhibition potency (IC50), and cardiovascular efficacy [1]. Furthermore, anagyrine, another quinolizidine alkaloid, directly desensitizes nAChR without metabolism—a property not shared by (+)-Lupanine or sparteine [2]. Enantiomeric configuration critically determines biodegradation fate: D-(+)-Lupanine undergoes 92% microbial degradation whereas L-(−)-Lupanine remains unmetabolized [3]. These non-interchangeable properties necessitate compound-specific selection for experimental design and industrial applications.

(+)-Lupanine vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


nAChR vs. mAChR Selectivity: (+)-Lupanine Exhibits 22-Fold Higher Affinity for Nicotinic Receptors

(+)-Lupanine demonstrates marked selectivity for nicotinic acetylcholine receptors (nAChR) over muscarinic acetylcholine receptors (mAChR). The compound binds to nAChR with a Ki value of 500 nM, whereas affinity for mAChR is substantially weaker with a Ki of 11,000 nM, yielding a 22-fold selectivity ratio favoring nAChR . In comparison, the structurally related alkaloid anagyrine binds to mAChR and nAChR with IC50 values of 132 µM and 2,096 µM respectively, representing a different selectivity profile and markedly lower absolute potency .

nAChR Receptor selectivity Quinolizidine alkaloid

Acute Toxicity: (+)-Lupanine is Significantly Less Toxic Than Sparteine in Mouse CNS Models

In a direct comparative study assessing CNS effects in mice, (+)-Lupanine exhibited substantially lower acute toxicity compared to sparteine. At the doses studied (locomotor activity, interaction with CNS stimulants and depressants, analgesic activity), lupanine and lupin extract were determined to be less toxic than sparteine, while all three products produced a weak sedative effect on the CNS [1]. Quantitative LD50 data from separate studies confirm this trend: oral LD50 for lupanine in rats is 1,464 mg/kg and intraperitoneal LD50 is 177 mg/kg, whereas sparteine's reported toxicity is markedly higher [2].

Acute toxicity CNS pharmacology Safety profiling

Cardiovascular Efficacy: (+)-Lupanine Outperforms Sparteine in Antagonizing Reflex Hypertension and Hypotension

In direct comparative cardiovascular studies conducted in both cats and dogs, (+)-Lupanine (1–7.5 mg/kg, i.v.) demonstrated superior efficacy relative to sparteine for antagonizing secondary reflex hypertension induced by carotid occlusion and hypotension resulting from pneumogastric nerve stimulation . The two compounds exhibited identical inhibitory action on nicotinic-type hypertension produced by acetylcholine injection (500 µg/kg i.v.) in atropine-treated dogs . Researchers hypothesized that differences in bioavailability and pharmacokinetics—specifically more rapid diffusion and clearance of lupanine from ganglia—may underlie the observed efficacy differences .

Cardiovascular pharmacology Ganglioplegic activity Blood pressure regulation

Sodium Channel Inhibition: (+)-Lupanine Shows 7.1-Fold Weaker Na+ Channel Blockade Than Sparteine

Using the loose patch clamp technique on sodium currents of isolated single skeletal muscle fibers, the IC50 values for half-maximal blocking of sodium channels were determined for multiple alkaloids. (+)-Lupanine exhibited an IC50 of 1.2 mM (1,200 µM), whereas sparteine showed an IC50 of 168.8 µM—a 7.1-fold difference in potency [1][2]. For reference, ajmaline (6.6 µM) and quinidine (55.7 µM) demonstrated substantially more potent sodium channel blockade. The weak Na+ channel inhibition by (+)-Lupanine contrasts with sparteine's known Class 1a antiarrhythmic activity associated with stronger sodium channel interference [3].

Ion channel pharmacology Sodium currents Electrophysiology

Enantioselective Biodegradation: D-(+)-Lupanine is Metabolized by Pseudomonas putida LPK411, L-(−)-Lupanine is Not

Pseudomonas putida LPK411 exhibits high enantioselectivity in lupanine biodegradation. When fed with lupanine enantiomers as single substrates, LPK411 achieved 92% biodegradation of D-(+)-Lupanine, whereas L-(−)-Lupanine was not metabolized [1][2]. All tested strains (LPK411, LPK211, LPK311) achieved high enantiomeric excess of L-(−)-Lupanine (>95%), confirming the stereospecific preference for D-(+)-Lupanine degradation [1]. Ecotoxicological assessment using Aliivibrio fischeri demonstrated that individual lupanine enantiomers were less toxic than racemic lupanine, indicating a synergistic toxicity effect in the racemic mixture [1].

Enantioselectivity Biodegradation Chiral resolution

Functional nAChR Desensitization: Anagyrine Directly Desensitizes Receptors; (+)-Lupanine Does Not

In cell culture models using SH-SY5Y cells (expressing autonomic nAChR) and TE-671 cells (expressing fetal muscle-type nAChR), anagyrine directly desensitized cholinergic receptors without requiring metabolic activation, with DC50 values of 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells [1]. By contrast, neither (+)-Lupanine nor sparteine exhibited this direct desensitization property. Anagyrine acted as a partial agonist with EC50 values of 4.2 µM and 231 µM in SH-SY5Y and TE-671 cells, respectively, while (+)-Lupanine was only a weak agonist and desensitizer in SH-SY5Y cells (EC50 = 10.7 µM, DC50 = 28.2 µM) .

nAChR desensitization Teratogenicity biomarker Receptor pharmacology

(+)-Lupanine Application Scenarios Supported by Quantitative Comparative Evidence


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

(+)-Lupanine is optimally suited for nAChR-focused investigations requiring selective nicotinic modulation with minimal muscarinic interference. Its 22-fold selectivity ratio (nAChR Ki = 500 nM vs. mAChR Ki = 11,000 nM) enables cleaner pharmacological interrogation of nicotinic pathways compared to anagyrine, which exhibits poor nAChR affinity (IC50 = 2,096 µM) [1]. Additionally, (+)-Lupanine's 7.1-fold weaker sodium channel blockade (IC50 = 1.2 mM) relative to sparteine (IC50 = 168.8 µM) reduces confounding ion channel effects in electrophysiological studies [2].

In Vivo CNS and Cardiovascular Research Requiring Favorable Safety Margins

For in vivo studies in rodent or larger animal models where systemic toxicity constrains experimental design, (+)-Lupanine offers a wider therapeutic window than sparteine. Direct comparative studies confirm lupanine is less toxic than sparteine in mouse CNS behavioral assessments, with rat oral LD50 of 1,464 mg/kg providing quantitative safety reference [1]. In cardiovascular models (cat and dog), (+)-Lupanine demonstrates superior efficacy over sparteine for antagonizing reflex hypertension and hypotension at doses of 1–7.5 mg/kg i.v., making it the preferred compound for ganglioplegic cardiovascular investigations [2].

Microbial Biodegradation and Chiral Resolution Studies

(+)-Lupanine serves as a defined substrate in microbial resolution processes due to its enantioselective degradation profile. Pseudomonas putida LPK411 achieves 92% biodegradation of D-(+)-Lupanine while L-(−)-Lupanine remains completely unmetabolized, enabling production of enantiopure L-(−)-Lupanine with >95% enantiomeric excess [1]. This stereospecificity supports industrial wastewater valorization applications and ecotoxicological studies where individual enantiomers exhibit lower toxicity than racemic mixtures [1].

Teratogenicity Research: Negative Control for nAChR Desensitization

In mechanistic studies of quinolizidine alkaloid-induced teratogenicity (crooked calf syndrome), (+)-Lupanine functions as an essential negative control. Unlike anagyrine, which directly desensitizes nAChR without metabolic activation (DC50 = 6.9 µM in SH-SY5Y cells; 139 µM in TE-671 cells), (+)-Lupanine exhibits only weak agonist/desensitizer activity (EC50 = 10.7 µM, DC50 = 28.2 µM in SH-SY5Y cells) and lacks direct desensitization capability [1]. This differential functional activity makes (+)-Lupanine valuable for isolating nAChR desensitization pathways linked to teratogenicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Lupanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.